molecular formula C23H26N4O2 B2951012 2-ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide CAS No. 1797258-82-2

2-ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

Cat. No.: B2951012
CAS No.: 1797258-82-2
M. Wt: 390.487
InChI Key: HKDGPPMPQLGNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a synthetic compound featuring a tetrahydroindazole core linked to a pyridine ring and a 2-ethoxybenzamide group. The indazole scaffold is a privileged structure in medicinal chemistry and is known to confer significant biological activity . This compound is of high interest for scientific research and discovery. Indazole-containing derivatives have demonstrated a versatile profile of pharmacological activities in research settings, including potential anti-inflammatory, antitumor, and antimicrobial properties . The structural complexity of this molecule, combining nitrogen-containing heterocycles with an amide functional group, makes it a valuable candidate for investigating receptor interactions and enzyme functions in biochemical assays. Its design suggests potential as a key intermediate or lead compound in the development of novel therapeutic agents, particularly in oncology and immunology research. The product is supplied for non-human research only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-ethoxy-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-2-29-21-10-6-4-8-19(21)23(28)25-15-16-27-20-9-5-3-7-18(20)22(26-27)17-11-13-24-14-12-17/h4,6,8,10-14H,2-3,5,7,9,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDGPPMPQLGNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the indazole class, which is known for its potential therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₂, with a molecular weight of approximately 324.43 g/mol. The compound features multiple functional groups that contribute to its biological activity.

The mechanism of action for this compound involves interactions with various biological targets such as receptors and enzymes. Notably, indazole derivatives have been shown to inhibit specific kinases and modulate signaling pathways relevant to cancer progression and neurodegenerative diseases.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives. For instance:

  • Case Study : A series of (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives were evaluated for their efficacy against Polo-like kinase 4 (PLK4). Compound 81c demonstrated significant inhibition of HCT116 tumor growth in mouse models .

Neuroprotective Effects

The potential neuroprotective effects of this compound are also under investigation. Indazoles have been associated with modulation of neuroinflammatory pathways and protection against neuronal cell death.

Research Findings

Several studies have reported on the synthesis and biological evaluation of similar indazole derivatives:

Compound Target IC50 Value (nM) Activity
Compound 81aPLK49Inhibitor
Compound 82aPim Kinases0.4 (Pim-1)Strong Inhibitor
Compound 83Multiple Myeloma0.64 μMAntiproliferative

These findings indicate a trend where modifications in the indazole structure can lead to enhanced potency against specific cancer targets .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies focus on absorption, distribution, metabolism, and excretion (ADME) characteristics alongside potential toxicity assessments.

Comparison with Similar Compounds

Core Indazole Modifications

  • N,N-Diethyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetamide (Compound 35): Substituents: Trifluoromethyl group at the 3-position of indazole. Linker: Acetamide group instead of benzamide. Biological Activity: Demonstrated inhibitory activity against Trypanosoma brucei trypanothione synthetase (IC₅₀ = 2.3 µM) . Molecular Weight: Not explicitly stated, but estimated to be ~350–370 g/mol based on the formula.
  • 2-(3-(Difluoromethyl)-4,4,7,7-tetrafluoro-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic Acid Derivatives (Compounds 21F, 82, 8A/B) :

    • Substituents: Difluoromethyl and tetrafluoro modifications on the indazole core.
    • Linker: Acetamide or extended pyridine-based linkers.
    • Synthesis: Utilized HATU-mediated coupling with amines, reflecting a common method for indazole-acetamide derivatives .
  • 2-(2-Fluorophenoxy)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide: Substituents: Pyridin-2-yl instead of pyridin-4-yl; fluorophenoxyacetamide linker. Molecular Weight: 394.4 g/mol. Structural Note: Positional isomerism (pyridine at 2- vs. 4-position) may influence binding selectivity .

Target Compound vs. Key Analogs

Parameter Target Compound Compound 35 Compound 21F Compound
Core Structure 4,5,6,7-Tetrahydro-1H-indazol-1-yl 4,5,6,7-Tetrahydro-1H-indazol-1-yl 4,4,7,7-Tetrafluoro-tetrahydroindazol 4,5,6,7-Tetrahydro-1H-indazol-1-yl
3-Position Substituent Pyridin-4-yl Trifluoromethyl Difluoromethyl Pyridin-2-yl
Linker Group Ethoxybenzamide-ethyl Diethylacetamide Difluoroacetamide-pyrimidine Fluorophenoxyacetamide-ethyl
Molecular Weight ~423–440 g/mol (estimated) ~350–370 g/mol ~550–600 g/mol 394.4 g/mol
Reported Activity Not available Antitrypanosomal Not disclosed Not disclosed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.